REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[N:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[Al+3].[Cl-].[Cl-].[Cl-].Br[CH2:17][C:18](Br)=O.[NH2:21][C:22]([NH2:24])=[S:23]>>[OH:2][C:3]1[CH:4]=[C:5]2[C:6]([C:17]3[N:21]=[C:22]([NH2:24])[S:23][CH:18]=3)=[CH:7][NH:8][C:9]2=[N:10][CH:11]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
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0.37 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CNC2=NC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(=NC1)NC=C2C=2N=C(SC2)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |